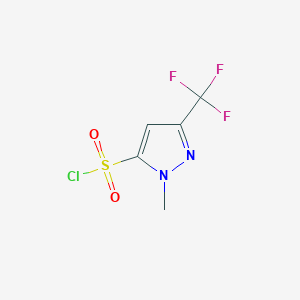
1-Methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfonyl chloride
Descripción general
Descripción
1-Methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfonyl chloride is a laboratory chemical . It is a derivative of 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol .
Synthesis Analysis
The synthesis of 1-Methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfonyl chloride involves the use of trifluoromethylpyridines as a key structural motif . A practical synthetic method for functionalized 1-Methyl-3-(trifluoromethyl)-1h-pyrazoles has been reported .Molecular Structure Analysis
The molecular formula of 1-Methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfonyl chloride is C5H5F3N2O . Its average mass is 166.101 Da and its monoisotopic mass is 166.035400 Da .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The product causes burns of eyes, skin, and mucous membranes . It reacts violently with water .Physical And Chemical Properties Analysis
1-Methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .Aplicaciones Científicas De Investigación
Catalyst Development and Synthesis
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride has been utilized in various catalyst and synthesis studies. For example, it has been used in the design of new ionic liquids, such as 1-sulfopyridinium chloride, which serve as efficient, homogeneous, and reusable catalysts for chemical reactions like the Knoevenagel–Michael reaction (Moosavi‐Zare et al., 2013). This shows its significance in enhancing the efficiency of chemical synthesis processes.
Synthesis of Sulfonylated Compounds
The compound is also integral in the synthesis of sulfonylated 4-amino-1H-pyrazoles with various substituents (Povarov et al., 2017). These sulfonylated compounds are important due to their potential applications in pharmacology and material science.
Development of COX-2 Inhibitors
In medicinal chemistry, derivatives of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride have been explored for their potential as cyclooxygenase-2 (COX-2) inhibitors. This includes the identification of celecoxib, a significant pharmaceutical agent (Penning et al., 1997).
Antimicrobial Activity
There is also research indicating the role of this compound in the synthesis of new heterocycles that exhibit antimicrobial activity. These synthesized heterocycles are based on modifications of 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole (El‐Emary et al., 2002), contributing to the development of new antimicrobial agents.
Novel Heterocyclic Compounds
The compound is also essential in the synthesis of novel heterocyclic compounds, like pyrazolo[5,1-c][1,2,4]triazines, which have potential applications in various fields including pharmaceuticals (Ledenyova et al., 2016).
X-Ray Crystal Structure and Computational Studies
There are studies involving X-ray crystal structure and computational analysis of novel Pyrazolo[3,4-B]pyridin-3-Ol derivatives synthesized from 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride. These studies contribute to the understanding of molecular structures and their potential applications in various scientific fields (Shen et al., 2014).
Exploration in Other Chemical Transformations
Further, the compound is involved in various other chemical transformations, such as the synthesis of 3H-pyrazoles and their thermal and acid-catalyzed transformations (Vasin et al., 2015), highlighting its versatility in organic chemistry.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyrazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2O2S/c1-11-4(14(6,12)13)2-3(10-11)5(7,8)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORWFSVOFMNQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




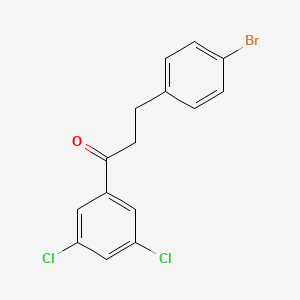
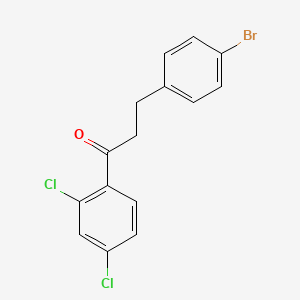
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate](/img/structure/B1522426.png)

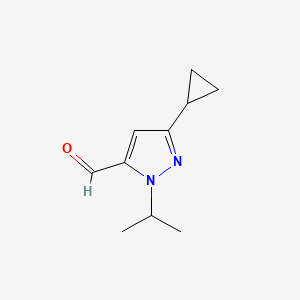
![2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B1522429.png)
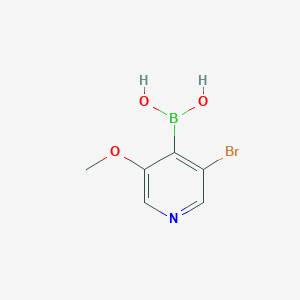

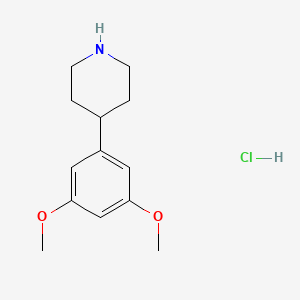
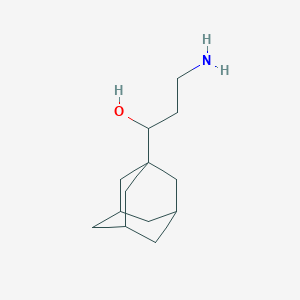
![Tert-butyl 6-methylspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1522437.png)
![Tert-Butyl 3-Amino-5-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B1522438.png)
![tert-Butyl 6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1522439.png)